Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that integrates a pyrimidine ring with a thiazepane moiety and a thiophene group. This compound is characterized by its unique structure, which combines elements from different heterocyclic systems, making it of interest in medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, where it is cataloged with detailed molecular information and synthesis pathways. The molecular formula for Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is C19H23NOS3, with a molecular weight of approximately 377.58 g/mol.
This compound falls under the classification of heterocyclic compounds, specifically those containing sulfur and nitrogen atoms. It is categorized as a thiazepane derivative due to the presence of the thiazepane ring and is also recognized for its potential biological activity due to the pyrimidine and thiophene components.
The synthesis of Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone typically involves several key steps:
These synthetic routes may be optimized for yield and purity using various catalysts or reaction conditions tailored to specific steps in the synthesis process.
The molecular structure of Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone features several notable characteristics:
Property | Value |
---|---|
Molecular Formula | C19H23NOS3 |
Molecular Weight | 377.58 g/mol |
IUPAC Name | Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone |
Canonical SMILES | C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(SCC3)C4=CC=CS4 |
Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone can participate in various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is largely dependent on its interactions with biological targets:
Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone exhibits several physical properties that are typical of organic compounds:
The chemical properties include:
Pyrimidin-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone has several scientific uses:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1